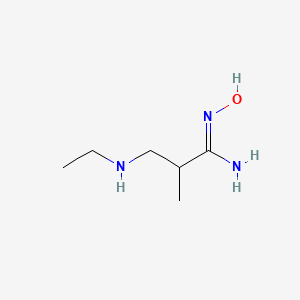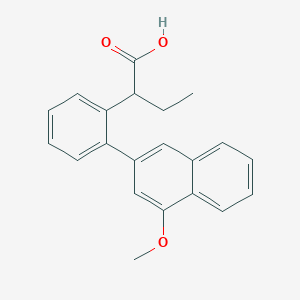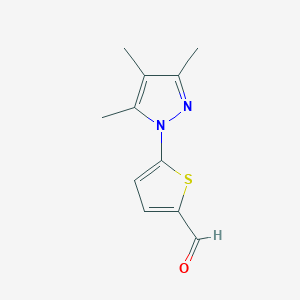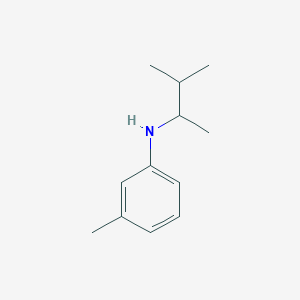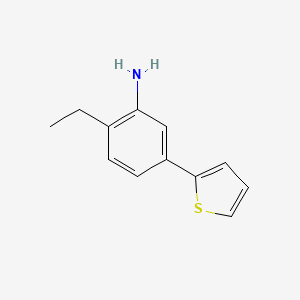
2-Ethyl-5-(thiophen-2-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-(thiophen-2-yl)aniline is an organic compound that features both an aniline and a thiophene moiety. This compound is of interest due to its unique structural properties, which combine the aromaticity of both the benzene and thiophene rings. The presence of the ethyl group and the thiophene ring can influence the electronic properties and reactivity of the aniline, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(thiophen-2-yl)aniline typically involves the following steps:
Nitration of Thiophene: Thiophene is nitrated to form 2-nitrothiophene.
Reduction: The nitro group in 2-nitrothiophene is reduced to form 2-aminothiophene.
Alkylation: 2-aminothiophene is then alkylated with ethyl bromide to form 2-ethyl-5-aminothiophene.
Coupling Reaction: Finally, 2-ethyl-5-aminothiophene undergoes a coupling reaction with a suitable benzene derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of catalysts to improve yield and selectivity during the alkylation and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(thiophen-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the aniline and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted aniline and thiophene derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-5-(thiophen-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(thiophen-2-yl)aniline depends on its application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its aromatic rings and functional groups. The thiophene ring can participate in π-π interactions, while the aniline moiety can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-(phenyl)aniline: Similar structure but with a phenyl ring instead of a thiophene ring.
2-Methyl-5-(thiophen-2-yl)aniline: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-5-(furan-2-yl)aniline: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-Ethyl-5-(thiophen-2-yl)aniline is unique due to the presence of the thiophene ring, which imparts different electronic properties compared to phenyl or furan rings
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2-ethyl-5-thiophen-2-ylaniline |
InChI |
InChI=1S/C12H13NS/c1-2-9-5-6-10(8-11(9)13)12-4-3-7-14-12/h3-8H,2,13H2,1H3 |
InChI Key |
IKDAJLBGSRXGTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=CC=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


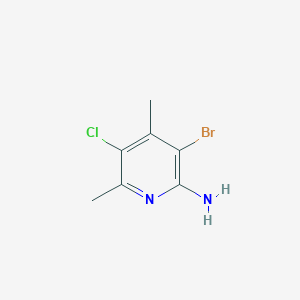
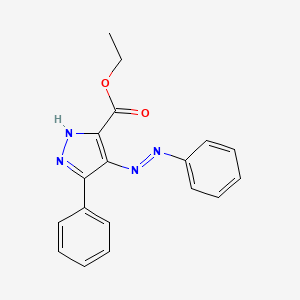
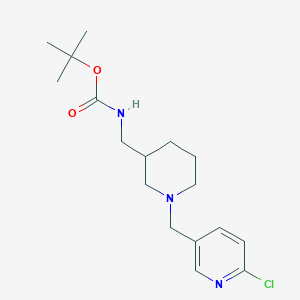
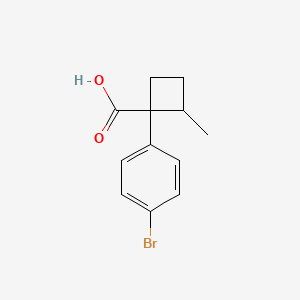
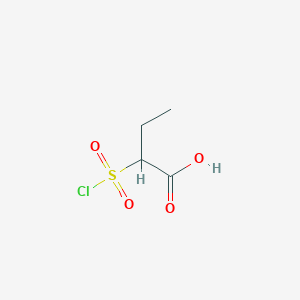
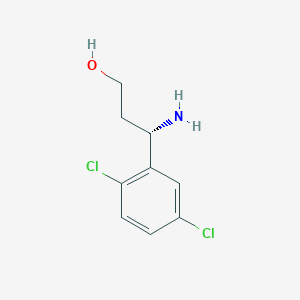
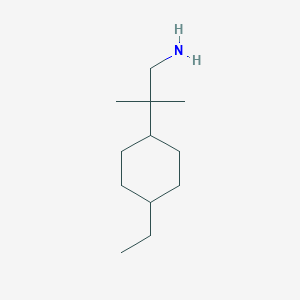
![2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid](/img/structure/B13078834.png)
![7-(Aminomethyl)-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13078837.png)
